An In-Depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)-L-serine
An In-Depth Technical Guide to the Chemical Properties of N-(2,4-Dinitrophenyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2,4-Dinitrophenyl)-L-serine, a crucial derivative in the field of amino acid analysis and protein chemistry. This document details its structural characteristics, physicochemical data, and relevant experimental protocols, presented in a clear and accessible format for laboratory professionals.
Chemical and Physical Properties
N-(2,4-Dinitrophenyl)-L-serine, often abbreviated as DNP-Ser, is a derivative of the amino acid L-serine where the amino group is substituted with a 2,4-dinitrophenyl group. This modification, introduced by the reaction with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), imparts a characteristic yellow color, facilitating its detection and quantification in chromatographic methods.
General Information
| Property | Value |
| IUPAC Name | 2-(2,4-dinitroanilino)-3-hydroxypropanoic acid |
| Synonyms | DNP-L-serine, N-DNP-L-serine, 2,4-Dinitrophenyl-L-serine |
| CAS Number | 1655-64-7 |
| Molecular Formula | C₉H₉N₃O₇ |
| Molecular Weight | 271.18 g/mol |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 177 °C | [Vendor Data] |
| Boiling Point | 585.3 ± 50.0 °C (Predicted) | [Chemical Database] |
| Density | 1.715 ± 0.06 g/cm³ (Predicted) | [Chemical Database] |
| Solubility | Soluble in acetone (B3395972) and dimethylsulfoxide | [Scientific Literature] |
| Appearance | White to yellow crystalline powder | [Vendor Data] |
Spectral Data
The spectral data of N-(2,4-Dinitrophenyl)-L-serine are essential for its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of N-(2,4-Dinitrophenyl)-L-serine in acetone-d₆ exhibits characteristic signals for the aromatic protons of the dinitrophenyl group and the protons of the serine backbone. The chemical shifts (δ) are expressed in ppm and coupling constants (J) in Hz.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | 9.0 - 9.1 | d | |
| H-5' | 8.3 - 8.4 | dd | |
| H-6' | 7.2 - 7.3 | d | |
| α-CH | ~4.5 | m | |
| β-CH₂ | ~4.0 | m |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The signals for the NH and OH protons may not be observed due to rapid exchange with deuterium (B1214612) in the solvent.
¹³C NMR Spectroscopy
FT-IR Spectroscopy
The FT-IR spectrum of N-(2,4-Dinitrophenyl)-L-serine, typically recorded as a KBr pellet, shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (hydroxyl group) |
| ~3300 | N-H stretch (secondary amine) |
| ~1720 | C=O stretch (carboxylic acid) |
| ~1620, 1590 | C=C stretch (aromatic ring) |
| ~1520, 1340 | N-O stretch (nitro groups) |
Mass Spectrometry
While a specific mass spectrum for N-(2,4-Dinitrophenyl)-L-serine is not widely published, the expected electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 271. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da), the hydroxymethyl group (-CH₂OH, 31 Da), and characteristic fragments from the dinitrophenyl moiety.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of N-(2,4-Dinitrophenyl)-L-serine.
Synthesis of N-(2,4-Dinitrophenyl)-L-serine
This protocol is based on the classical method developed by Frederick Sanger for the derivatization of amino acids.
Materials:
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L-Serine
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1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)
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Sodium bicarbonate (NaHCO₃)
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Diethyl ether
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Hydrochloric acid (HCl)
Procedure:
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Dissolve a known amount of L-serine in a 1% (w/v) aqueous solution of sodium bicarbonate.
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Add a solution of 1-fluoro-2,4-dinitrobenzene in ethanol to the L-serine solution. The molar ratio of Sanger's reagent to L-serine should be approximately 2:1.
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Stir the reaction mixture at room temperature for 2-4 hours. The solution will turn yellow as the DNP-serine is formed.
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After the reaction is complete, acidify the mixture to a pH of approximately 1-2 with dilute HCl. This will precipitate the DNP-serine.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the yellow precipitate by vacuum filtration and wash it with cold water.
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Purify the crude DNP-serine by recrystallization from an appropriate solvent system, such as ethanol-water or acetone-water.
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Dry the purified crystals under vacuum.
Purification by Thin-Layer Chromatography (TLC)
TLC is a common method for assessing the purity of DNP-amino acids and for their separation from a mixture.
Materials:
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Silica (B1680970) gel TLC plates
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A developing chamber
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Solvent system (e.g., chloroform:methanol:acetic acid in a 95:5:1 ratio)
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UV lamp for visualization
Procedure:
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Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing the atmosphere to saturate for at least 30 minutes.
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Dissolve a small amount of the synthesized N-(2,4-Dinitrophenyl)-L-serine in a suitable solvent like acetone.
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Spot a small amount of the solution onto the baseline of a silica gel TLC plate using a capillary tube.
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Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
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Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and mark the solvent front.
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Allow the plate to dry.
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Visualize the yellow spot of DNP-serine. The Rƒ value can be calculated and compared to a standard.
Mandatory Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis of N-(2,4-Dinitrophenyl)-L-serine and its subsequent analysis.
Caption: Workflow for the synthesis and analysis of N-(2,4-Dinitrophenyl)-L-serine.
Sanger's Reagent Reaction Mechanism
This diagram illustrates the nucleophilic aromatic substitution reaction between L-serine and Sanger's reagent.
Caption: The reaction of L-serine with Sanger's reagent to form N-(2,4-Dinitrophenyl)-L-serine.
Note: The image in the DOT script is a placeholder and would need to be replaced with an actual image of the dinitrobenzene ring for rendering.
Biological and Analytical Significance
N-(2,4-Dinitrophenyl)-L-serine itself is not known to have a direct role in biological signaling pathways. Its primary significance lies in its utility as an analytical tool. The dinitrophenyl group acts as a chromophore, allowing for the sensitive detection of amino acids by UV-Vis spectroscopy after their separation by chromatography. This method, pioneered by Frederick Sanger in his work on the primary structure of insulin, was a foundational technique in protein sequencing and proteomics. While modern techniques such as mass spectrometry have largely superseded this method for protein sequencing, the derivatization of amino acids with Sanger's reagent remains a valuable tool in various biochemical analyses.
